Methyl 3-bromo-2-iodobenzoate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-2-iodobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSNHIBMLWUZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualizing Methyl 3 Bromo 2 Iodobenzoate Within Halogenated Benzoate Ester Chemistry
Halogenated benzoate (B1203000) esters are a class of organic compounds characterized by a benzene (B151609) ring substituted with both a carboxylate ester group and one or more halogen atoms. nih.govwikipedia.org The presence of halogens significantly influences the chemical reactivity of the aromatic ring and the ester group. google.comgoogle.com These compounds serve as important precursors in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic properties. lookchem.com
The reactivity of halogenated benzoate esters is largely dictated by the nature and position of the halogen substituents. The carbon-halogen bond strength decreases down the group (F > Cl > Br > I), making iodo-substituted aromatics generally more reactive than their bromo- and chloro- counterparts in many cross-coupling reactions. This differential reactivity is a key feature exploited in sequential, site-selective chemical transformations.
Methyl 3-bromo-2-iodobenzoate is a prime example of a di-halogenated benzoate ester where this reactivity difference can be harnessed. The presence of both a bromine and an iodine atom on the same aromatic ring allows for selective reactions at the more labile carbon-iodine bond, while leaving the carbon-bromine bond intact for subsequent functionalization. nih.gov This orthogonality is of paramount importance in the strategic design of multi-step syntheses.
Academic Significance As a Bifunctionalized Aromatic Building Block
Regioselective Halogenation Strategies for Benzoate (B1203000) Ring Systems
The synthesis of polysubstituted benzene (B151609) derivatives, such as this compound, is critically dependent on the ability to control the position of incoming functional groups. Electrophilic aromatic substitution reactions on benzene rings are governed by the electronic properties of the substituents already present. wikipedia.org For benzoate systems, the ester group is a deactivating, meta-directing group in electrophilic aromatic substitutions. nih.gov This inherent directing effect presents a challenge for syntheses requiring substitution at the ortho position, making the development of regioselective halogenation strategies a key area of research. nih.govresearchgate.net
Stepwise Introduction of Bromine and Iodine Substituents
The synthesis of dihalogenated benzoates often involves a sequential, or stepwise, introduction of the halogen atoms. This approach allows for greater control over the final substitution pattern. The order of introduction is crucial and depends on the directing effects of the substituents at each stage of the synthesis. For instance, in the synthesis of related compounds, a common strategy involves the bromination of an existing substituted aniline (B41778) or phenol, followed by further functionalization. thieme-connect.com The synthesis of various halo-, nitro-, amino-, and urethane-substituted stilbenes has been achieved through site-selective halogenations, highlighting the importance of this stepwise approach. researchgate.net
The reactivity of the aromatic ring can be modulated by the existing substituents. Electron-donating groups activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. researchgate.net The choice of halogenating agent and reaction conditions are also critical variables. Reagents like tribromoisocyanuric acid have been developed for highly regioselective bromination of activated aromatic rings. researchgate.net
Control of Regioselectivity for ortho-Iodination
Achieving ortho-iodination on a benzoate ring is a significant synthetic hurdle due to the meta-directing nature of the carboxyl group. nih.govresearchgate.net To overcome this, chemists have developed methods that utilize directing groups to steer the electrophile to the desired position. The carboxylic acid moiety itself can be used as a directing group in C–H activation/iodination reactions. researchgate.netacs.org
Several catalytic systems have been developed to facilitate this transformation. Palladium (Pd) and Iridium (Ir) catalysts have shown particular promise. researchgate.netresearchgate.net An efficient method for the ortho-iodination of benzoic acids uses a simple Iridium(III) complex in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent. This system operates under mild conditions, tolerates air and moisture, and does not require any base or other additives, proceeding through an Ir(III)/Ir(V) catalytic cycle. acs.org Another approach involves a Pd(II)-catalyzed ortho-iodination of benzoic acids in aqueous media, using potassium iodide (KI) as the iodine source. researchgate.netresearchgate.net These methods provide high yields of ortho-iodinated benzoic acids, which are key precursors for compounds like this compound. acs.org
Precursor Design and Functional Group Interconversions in this compound Synthesis
The synthesis of complex molecules like this compound often relies on the strategic use of carefully designed precursors and efficient functional group interconversions. These strategies allow for the circumvention of regioselectivity issues and provide versatile routes to the target compound.
Utilization of Trihalogenated Benzoic Acid Derivatives
The synthesis of this compound can start from more complex, pre-functionalized precursors, such as trihalogenated benzoic acids. These precursors already contain the required halogen atoms, or precursors to them, in the correct positions. For example, the synthesis of quinolonecarboxylic acids, which are potent antibacterial agents, often involves intermediates derived from trihalogenated benzoic acids like 3-Chloro-2,4,5-trifluorobenzoic acid. google.comgoogle.com The synthesis of 2-Bromo-4,6-dichlorobenzoic acid also involves the sequential halogenation of benzoic acid derivatives. This highlights the general principle of using multi-halogenated starting materials in the synthesis of complex aromatic compounds.
Conversion from Substituted Benzoic Acid Precursors or Anilines
A powerful and versatile strategy for synthesizing substituted benzoates involves the use of precursor molecules where the final functional groups are introduced through interconversion reactions. Anilines (amino-substituted benzenes) are particularly useful precursors. The amino group is a strong ortho-, para-directing group, which can be used to control the position of subsequent halogenation steps. The amino group can then be removed or converted into other functional groups via diazotization reactions, such as the Sandmeyer reaction. google.comgoogle.com
For instance, the synthesis of Methyl 2-amino-5-bromo-3-iodobenzoate is achieved by treating 2-amino-5-bromo-benzoic acid methyl ester with N-iodosuccinimide. chemicalbook.com This demonstrates the direct iodination of a pre-brominated aniline derivative. Similarly, methyl 4-bromo-5-fluoro-2-iodobenzoate can be synthesized from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester via a diazotization reaction followed by treatment with an iodide salt. google.com The conversion of benzoic acids to anilines is also a well-established process, providing further flexibility in synthetic design. rsc.org
| Starting Material | Reagents | Product |
| 2-amino-5-bromo-benzoic acid methyl ester | N-iodosuccinimide, acetic acid | Methyl 2-amino-5-bromo-3-iodobenzoate chemicalbook.com |
| 2-amino-4-bromo-5-fluorobenzoic acid methyl ester | Sodium nitrite (B80452), iodide | Methyl 4-bromo-5-fluoro-2-iodobenzoate google.com |
| 3-Bromo-5-iodobenzoic acid | Methanol (B129727), SOCl₂ | Methyl 3-bromo-5-iodobenzoate (B8622423) nih.gov |
| 5-bromo-2-iodobenzoic acid | Not specified | 5-bromo-2-iodoaniline rsc.org |
| m-bromobenzamide | Bromine, NaOH | m-bromoaniline doubtnut.com |
Diversified Synthesis of Related Methyl Bromo-Iodobenzoate Isomers
The synthetic methodologies described above can be adapted to produce a variety of structural isomers of Methyl bromo-iodobenzoate. The availability of these isomers is important for structure-activity relationship studies in medicinal chemistry and materials science. The synthesis of these isomers often involves similar principles of regioselective halogenation and precursor design.
For example, Methyl 3-bromo-5-iodobenzoate has been synthesized from 3-bromo-5-iodobenzoic acid via esterification using thionyl chloride in methanol. nih.gov The synthesis of other isomers, such as Methyl 5-bromo-2-iodobenzoate, Methyl 2-bromo-6-iodobenzoate, and Methyl 2-bromo-3-iodobenzoate, has also been reported. guidechem.com The synthesis of these compounds often starts from the corresponding substituted benzoic acids or anilines.
The following table lists some of the known isomers of Methyl bromo-iodobenzoate, showcasing the diversity of substitution patterns that can be achieved.
| Compound Name | CAS Number | Molecular Formula |
| This compound | 121772-84-7 | C₈H₆BrIO₂ |
| Methyl 5-bromo-2-iodobenzoate | 181765-86-6 | C₈H₆BrIO₂ |
| Methyl 3-bromo-5-iodobenzoate | 188813-07-2 | C₈H₆BrIO₂ |
| Methyl 2-bromo-6-iodobenzoate | 1261840-81-6 | C₈H₆BrIO₂ |
| Methyl 2-bromo-3-iodobenzoate | 1261797-04-9 | C₈H₆BrIO₂ |
| Methyl 3-bromo-4-iodobenzoate | 249647-24-3 | C₈H₆BrIO₂ |
Synthesis of Methyl 2-bromo-6-iodobenzoate
Methyl 2-bromo-6-iodobenzoate is a significant organic building block utilized in the preparation of agrochemical and pharmaceutical compounds. apolloscientific.co.uk Notably, it has been employed in the synthesis of acetylene-linked diaryl compounds investigated as HIF-1 (Hypoxia-inducible factor-1) inhibitors for their potential anti-tumor activity. apolloscientific.co.uk The synthesis of this compound can be approached through multi-step sequences, often starting from commercially available precursors. While specific detailed procedures are proprietary or less commonly published, a general retrosynthetic analysis points towards the esterification of 2-bromo-6-iodobenzoic acid as the final step. The synthesis of the parent acid itself would likely involve selective halogenation of a suitable benzoic acid derivative.
A plausible synthetic route could start from 2-bromobenzoic acid. Iodination of this starting material would be directed to the 6-position due to the ortho-directing effect of the bromine atom and the carboxyl group. Subsequent esterification with methanol would yield the final product.
| Reactant | Reagents and Conditions | Product | Yield | Reference |
| 2-Bromobenzoic acid | 1. Iodinating agent (e.g., I₂, oxidant) 2. Methanol, Acid catalyst | Methyl 2-bromo-6-iodobenzoate | Data not available | General Synthetic Strategy |
Table 1: Plausible synthetic approach for Methyl 2-bromo-6-iodobenzoate.
Synthetic Routes to Methyl 5-bromo-2-iodobenzoate
Several synthetic methodologies have been developed for the preparation of Methyl 5-bromo-2-iodobenzoate, a compound frequently used in cross-coupling reactions.
One common approach is the esterification of 5-bromo-2-iodobenzoic acid. This can be achieved through various standard procedures. For instance, reacting the carboxylic acid with methyl iodide in the presence of a base like potassium carbonate in a suitable solvent such as acetone (B3395972) at a moderate temperature affords the methyl ester in quantitative yield. An alternative method involves the activation of the carboxylic acid with thionyl chloride to form the acyl chloride, which is then quenched with methanol to give the desired ester.
A more elaborate, multi-step synthesis starts from methyl anthranilate. This process involves a sequence of iodination and bromination reactions. The synthesis commences with the iodination of methyl anthranilate, followed by a Sandmeyer reaction to replace the amino group with a bromine atom. The resulting 5-bromo-2-iodobenzoic acid is then esterified.
Another advanced method involves a palladium-catalyzed halogen exchange. Methyl 2-bromobenzoate (B1222928) can be subjected to an iodination reaction using sodium iodide and a palladium catalyst to replace the bromine with iodine. The subsequent electrophilic bromination of the resulting methyl 2-iodobenzoate (B1229623) with a brominating agent like N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst introduces a bromine atom at the 5-position.
| Starting Material | Key Reagents and Conditions | Intermediate/Product | Yield | Reference |
| 5-Bromo-2-iodobenzoic acid | Methyl iodide, K₂CO₃, Acetone, 40°C, 5h | Methyl 5-bromo-2-iodobenzoate | Quantitative | |
| 5-Bromo-2-iodobenzoic acid | SOCl₂, Methanol, Reflux | Methyl 5-bromo-2-iodobenzoate | 92% purity | |
| Methyl anthranilate | 1. KI, KIO₃, Acetic acid 2. NaNO₂, HCl; CuBr 3. SOCl₂, Methanol | Methyl 5-bromo-2-iodobenzoate | - | |
| Methyl 2-bromobenzoate | 1. NaI, Pd(OAc)₂, DMF, 120°C 2. NBS, FeCl₃, CH₂Cl₂ | Methyl 5-bromo-2-iodobenzoate | 82% (Iodination), 89% (Bromination) |
Table 2: Synthetic routes to Methyl 5-bromo-2-iodobenzoate.
Preparation of Methyl 3-bromo-5-iodobenzoate
Methyl 3-bromo-5-iodobenzoate is another important building block, particularly in the synthesis of complex organic molecules through cross-coupling reactions. nih.gov Its preparation is typically achieved by the esterification of 3-bromo-5-iodobenzoic acid. lookchem.comcymitquimica.com This transformation can be carried out using standard esterification conditions, such as reacting the carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid or by using reagents like thionyl chloride followed by methanol.
3-Bromo-5-iodobenzoic acid itself is a commercially available compound and serves as a precursor for various organic compounds, including its methyl ester. nih.govlookchem.com The ester, once formed, can be utilized in further synthetic transformations, such as palladium-catalyzed C-H activation/arylation reactions. nih.gov
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 3-Bromo-5-iodobenzoic acid | Methanol, Acid catalyst (e.g., H₂SO₄) or SOCl₂ then Methanol | Methyl 3-bromo-5-iodobenzoate | Data not available | lookchem.comcymitquimica.com |
Table 3: Preparation of Methyl 3-bromo-5-iodobenzoate.
Introduction of Additional Halogen Substituents (e.g., Fluorine) in Halo-iodobenzoate Esters
The introduction of fluorine into halo-iodobenzoate esters creates a new class of building blocks with modified electronic properties, which can be highly valuable in medicinal chemistry and materials science. The synthesis of these polyhalogenated compounds requires careful regioselective control.
Electrophilic fluorination is a key strategy for introducing fluorine onto an aromatic ring. wikipedia.org Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. wikipedia.orgsmolecule.com The regioselectivity of the fluorination is influenced by the existing substituents on the benzene ring.
A specific example is the synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. google.com The synthesis starts from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester. A Sandmeyer-type reaction is employed to replace the amino group with an iodine atom using sodium nitrite and an iodide source. The resulting methyl 4-bromo-5-fluoro-2-iodobenzoate can then be further functionalized. google.com
Another example is the synthesis of methyl 3-amino-4-fluoro-5-iodobenzoate, which often starts from 3-amino-4-fluorobenzoic acid. smolecule.com The introduction of iodine is achieved through electrophilic aromatic substitution. Subsequent esterification with methanol yields the final product. smolecule.com
The synthesis of other fluorinated analogues, such as 3-bromo-6-fluoro-2-iodobenzoic acid, typically involves the sequential halogenation of a benzoic acid derivative. This can be achieved through methods like directed ortho-metalation followed by reaction with an electrophilic halogen source.
| Starting Material | Key Reagents/Steps | Product | Reference |
| 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | NaNO₂, Iodide source | Methyl 4-bromo-5-fluoro-2-iodobenzoate | google.com |
| 3-Amino-4-fluorobenzoic acid | 1. Iodination 2. Esterification with methanol | Methyl 3-amino-4-fluoro-5-iodobenzoate | smolecule.com |
| Benzoic acid derivative | Sequential halogenation (e.g., DoM, electrophilic substitution) | 3-Bromo-6-fluoro-2-iodobenzoic acid |
Table 4: Examples of the synthesis of fluorinated halo-iodobenzoate esters and their precursors.
Mechanistic Investigations and Reactivity Profiles of Methyl 3 Bromo 2 Iodobenzoate in Catalytic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for the formation of C-C bonds. For substrates like methyl 3-bromo-2-iodobenzoate, the difference in bond dissociation energies between the C-I and C-Br bonds allows for high chemoselectivity. The oxidative addition of the C-I bond to a palladium(0) center is significantly faster than the addition of the C-Br bond, a principle that underpins selective transformations at the C-2 position.
Suzuki-Miyaura Cross-Coupling as a Synthetic Strategy
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org This reaction is widely used due to its mild conditions, tolerance of various functional groups, and the commercial availability of many boronic acids and their esters. nih.gov
In the context of this compound, the Suzuki-Miyaura coupling can be performed with high selectivity at the C-2 position. The catalytic cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) catalyst. The C-I bond, being weaker and more reactive, will undergo this step preferentially over the C-Br bond. sciforum.net Following oxidative addition, a transmetalation step occurs with the organoboron reagent in the presence of a base, and the cycle concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. This selectivity enables the synthesis of 2-aryl-3-bromobenzoates, which can then undergo a second, different coupling reaction at the C-3 position if desired.
Table 1: General Conditions for Selective Suzuki-Miyaura Coupling of Aryl Halides
| Component | Example | Role |
| Aryl Halide | This compound | Electrophile |
| Organoboron Reagent | Phenylboronic acid | Nucleophile |
| Palladium Catalyst | Tetrakis(triphenylphosphine)palladium(0) | Catalyst |
| Base | Sodium carbonate, Potassium phosphate | Activates boronic acid |
| Solvent | Toluene, Dioxane, Water | Reaction medium |
Heck Reaction Modalities with Aryl Halides
The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction is a cornerstone of C-C bond formation, proceeding through a Pd(0)/Pd(II) catalytic cycle. wikipedia.org For dihalogenated substrates such as this compound, the reaction's success hinges on the selective activation of one halide over the other.
The mechanism initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst. The reactivity order for this step is I > Br > Cl, ensuring that with this compound, the C-I bond reacts exclusively. odinity.com The resulting arylpalladium(II) complex then coordinates with the alkene (e.g., methyl acrylate), followed by migratory insertion. A final β-hydride elimination step forms the new C-C double bond and a hydridopalladium(II) complex. The catalyst is regenerated by base-assisted reductive elimination. This inherent selectivity makes the Heck reaction a precise tool for vinylating the C-2 position of the benzoate (B1203000) while leaving the bromine atom at C-3 untouched for subsequent chemical modifications. nih.govorganic-chemistry.org
Negishi Cross-Coupling Approaches for C-C Bond Formation
The Negishi cross-coupling reaction provides another robust method for C-C bond formation by reacting an organohalide with an organozinc compound, typically catalyzed by palladium or nickel. wikipedia.org A key advantage of the Negishi coupling is the high reactivity and functional group tolerance of the organozinc reagents. organic-chemistry.org
When applied to this compound, the Negishi reaction follows the same selectivity principles observed in other palladium-catalyzed couplings. The oxidative addition step is the rate-determining and selectivity-determining part of the catalytic cycle, with the C-I bond reacting much faster than the C-Br bond. researchgate.net After the formation of the arylpalladium(II) iodide complex, transmetalation with the organozinc reagent (R-Zn-X) occurs, followed by reductive elimination to yield the 2-substituted-3-bromobenzoate product. The reaction is compatible with a wide range of organozinc reagents, including those bearing alkyl, alkenyl, aryl, and alkynyl groups, allowing for diverse functionalities to be installed at the C-2 position. wikipedia.orgnih.gov
Copper-Catalyzed Coupling Reactions and Their Mechanistic Elucidation
Copper-catalyzed reactions have emerged as a cost-effective and powerful alternative to palladium-based systems for certain transformations. These reactions often exhibit unique reactivity patterns and can be highly efficient for the formation of carbon-heteroatom and carbon-carbon bonds.
Elucidating the Role of Zinc(II) Byproducts in Bromozinc-Difluorophosphonate Coupling
A notable application of copper catalysis is the cross-coupling of iodobenzoates with bromozinc-difluorophosphonate, which provides a direct route to valuable aryldifluorophosphonates. nih.govfigshare.com This reaction is characterized by high efficiency and excellent functional group compatibility. researchgate.net The active zinc reagent is generated in situ from diethyl bromodifluoromethylphosphonate and zinc metal. acs.org
In this process, the copper catalyst, typically a Cu(I) species like CuI, is believed to undergo oxidative addition with the iodobenzoate. The resulting organocopper intermediate then engages in a transmetalation step with the bromozinc-difluorophosphonate reagent. This key step transfers the difluorophosphonate moiety to the copper center, generating a zinc(II) byproduct, such as zinc bromide iodide (ZnBrI). While often considered just a byproduct, the formation of this stable zinc salt is the thermodynamic driving force for the transmetalation, enabling the crucial transfer of the nucleophilic group to the catalytic cycle. The final step is reductive elimination from the copper center to afford the desired aryldifluorophosphonate product.
Influence of Directing Groups on Reaction Pathways and Efficiency
In many transition metal-catalyzed reactions, the presence of a coordinating functional group on the substrate can profoundly influence the reaction's rate and selectivity. In the copper-catalyzed coupling of iodobenzoates, the benzoate ester group itself can act as a directing group. acs.org
Studies have shown that such directing groups can accelerate the oxidative addition at the copper(I) center, which is often a rate-limiting step. nih.gov The coordination of the carbonyl oxygen of the ester to the copper catalyst can pre-organize the substrate for a more facile oxidative addition of the adjacent C-I bond. This chelation assistance lowers the activation energy of the reaction, leading to higher efficiency and allowing the reaction to proceed under milder conditions. The choice of solvent and ligands also plays a critical role, with dioxane being an effective solvent and the addition of a diamine ligand like 1,10-phenanthroline (phen) further enhancing the reaction yield. acs.org The absence of such a ligand can lead to a significantly diminished yield, highlighting its importance in the catalytic cycle. acs.org
Table 2: Optimization of Copper-Catalyzed Coupling of Methyl 2-Iodobenzoate (B1229623) with Bromozinc-difluorophosphonate Data derived from studies on methyl 2-iodobenzoate, a close analog of the subject compound. acs.org
| Entry | Copper Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | CuBr | DMF | Room Temp. | Trace |
| 2 | CuI | Dioxane | 60 | 95 |
| 3 | CuBr₂ | Dioxane | 60 | High |
| 4 | CuCl | Dioxane | 60 | High |
| 5 | Cu(OAc)₂ | Dioxane | 60 | High |
| 6 | CuI | DMF | 60 | Trace |
| 7 | CuI | DMA | 60 | Trace |
This data underscores the crucial role of both the catalyst choice and the solvent system, which are influenced by the directing effect of the benzoate ester group, in achieving high reaction efficiency.
General Reactivity of Halogenated Benzoate Esters
Halogenated benzoate esters, such as this compound, represent a class of aromatic compounds characterized by the presence of one or more halogen atoms and an ester functional group attached to a benzene (B151609) ring. The interplay between the electron-withdrawing nature of the ester group and the inductive and resonance effects of the halogen substituents governs the molecule's reactivity. This electronic landscape makes the aromatic ring susceptible to a variety of transformations, which are fundamental in synthetic organic chemistry. The reactivity is particularly influenced by the nature of the halogens, their positions on the ring relative to the ester group, and the specific reaction conditions employed.
Exploration of Nucleophilic Aromatic Substitution Pathways
While aromatic rings are typically electron-rich and undergo electrophilic substitution, aryl halides featuring electron-withdrawing substituents can participate in nucleophilic aromatic substitution (SNAr). libretexts.org The ester group (-COOR) on a benzoate ester acts as a moderate electron-withdrawing group, which can activate the ring towards nucleophilic attack, particularly when halogens are positioned ortho or para to it.
The generally accepted mechanism for this transformation is a two-step addition-elimination process. libretexts.org
Addition of the Nucleophile: A nucleophile attacks the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org The aromaticity of the ring is temporarily disrupted in this step. The stability of this complex is crucial for the reaction to proceed. Electron-withdrawing groups, like the ester and nitro groups, stabilize the negative charge through resonance, thereby facilitating the reaction. libretexts.orgmsu.edu
Elimination of the Leaving Group: The aromaticity is restored in the second step when the leaving group, typically a halide ion, is expelled from the Meisenheimer complex. libretexts.org
For nucleophilic aromatic substitution to occur, the aromatic ring must have an electron-withdrawing substituent positioned ortho or para to the halogen leaving group to stabilize the anionic intermediate. libretexts.org A meta-substituent does not offer this resonance stabilization. libretexts.org In the case of this compound, the ester group is meta to the bromine and ortho to the iodine. Therefore, the iodine atom is more activated towards SNAr than the bromine atom.
The reactivity of the leaving group in SNAr reactions often follows the trend F > Cl > Br > I. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, making the attached carbon more electrophilic. youtube.com
Table 1: Key Features of Nucleophilic Aromatic Substitution (SNAr) on Halogenated Benzoates
| Feature | Description |
| Mechanism | Two-step Addition-Elimination. |
| Intermediate | Resonance-stabilized carbanion (Meisenheimer Complex). libretexts.orglibretexts.org |
| Requirement | Presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -COOR) ortho or para to the leaving group. libretexts.org |
| Leaving Group Trend | Typically F > Cl > Br > I, reflecting the importance of the initial nucleophilic attack. youtube.com |
| Stereochemistry | Not applicable as the reaction occurs at a sterically shielded sp² hybridized carbon. libretexts.org |
Reductive Dehalogenation Strategies and Applications
Reductive dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement with a hydrogen atom. For halogenated benzoate esters, this transformation is a valuable synthetic tool, often used to remove halogen atoms that were initially introduced as blocking groups to direct other substitutions. organic-chemistry.orgsci-hub.se
Various methods have been developed for the dehalogenation of aryl halides:
Catalytic Hydrogenation: This is a widely used method where the aryl halide is treated with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). sci-hub.se The reaction is typically carried out under neutral conditions. Bromides are generally reduced more readily and under milder conditions than chlorides. organic-chemistry.orgsci-hub.se This method allows for the selective reduction of bromo groups in the presence of chloro, nitro, cyano, or keto groups. sci-hub.se
Electrochemical Reduction: An alternative approach involves the electrochemical reduction of aryl bromides and chlorides. acs.org This method can be initiated by an oxidation reaction at mild potentials, generating a potent reductant in situ that carries out the dehalogenation. acs.org
Photocatalysis: Visible-light-driven reduction of aryl halides provides an efficient and environmentally friendly method for generating aryl radicals, which can then be converted to the dehalogenated product. mdpi.com This can be achieved using various photocatalysts, including metal complexes and organic compounds. mdpi.com
Metal Hydride Systems: Nanometric sodium hydride, in the presence of a catalytic amount of a lanthanide chloride, has shown high reactivity for the reductive dehalogenation of aryl halides. tandfonline.com
The ease of reduction for different halogens generally follows the order I > Br > Cl > F, which corresponds to the C-X bond strength. This selectivity allows for the stepwise removal of different halogens from a polyhalogenated compound.
Table 2: Comparison of Selected Reductive Dehalogenation Methods for Aryl Halides
| Method | Reagents/Conditions | Selectivity |
| Catalytic Hydrogenation | H₂, Pd/C catalyst, neutral conditions. sci-hub.se | Good selectivity; bromides reduced more easily than chlorides. organic-chemistry.orgsci-hub.se |
| Electrochemical Reduction | Redox mediator, oxalate, DMF solvent. acs.org | Effective for electron-deficient aryl bromides and chlorides. acs.org |
| Visible-Light Photocatalysis | Photocatalyst (e.g., CTF, BCN), light source. mdpi.com | Broad applicability for various aryl bromides and chlorides. mdpi.com |
| Metal Hydride Reduction | Nanometric NaH, catalytic lanthanide chloride. tandfonline.com | High reactivity. tandfonline.com |
Oxidation Reactions to Form Hypervalent Iodine Species
Aryl iodides, including iodinated benzoate esters, possess a unique reactivity profile that allows the iodine atom to be oxidized from its standard monovalent state to higher oxidation states, forming hypervalent iodine compounds. wikipedia.org These compounds, where the iodine atom formally has more than eight electrons in its valence shell, are valuable reagents in organic synthesis, acting as mild and selective oxidizing and halogenating agents. nih.gov
Hypervalent organoiodine compounds are primarily categorized as λ³-iodanes (iodine(III)) and λ⁵-iodanes (iodine(V)). nih.gov
Formation of λ³-Iodanes (Iodine(III)): Aryl iodides can be oxidized to form various iodine(III) species. For instance, oxidative chlorination using hydrogen peroxide and hydrochloric acid can convert aryl iodides into aryliodine(III) dichlorides (ArICl₂). nih.gov The presence of electron-donating groups on the aromatic ring can facilitate this transformation. nih.gov Other common λ³-iodanes include iodosylarenes (ArIO), (diacyloxyiodo)arenes like phenyliodine diacetate (PhI(OAc)₂), and diaryliodonium salts ([Ar₂I]⁺X⁻). nih.govnih.gov
Formation of λ⁵-Iodanes (Iodine(V)): Further oxidation of iodine(III) compounds or direct, more forceful oxidation of aryl iodides can lead to the formation of λ⁵-iodanes. A prominent example is 2-iodoxybenzoic acid (IBX), which is prepared by the oxidation of 2-iodobenzoic acid. wikipedia.org
The synthesis of these hypervalent species often requires a strong oxidizing agent. researchgate.net The generation of hypervalent iodine reagents can also be achieved catalytically, where the aryl iodide is oxidized in situ by a stoichiometric, terminal oxidant. nih.govresearchgate.net This approach enhances the sustainability of processes that utilize these reagents. The relatively low oxidation potential of the iodine atom is a key advantage for this oxidative activation compared to other halogens. nih.gov
Table 3: Examples of Hypervalent Iodine Species Formed from Aryl Iodides
| Class | Oxidation State | General Structure | Example |
| λ³-Iodane | Iodine(III) | ArICl₂ | (dichloroiodo)benzene |
| λ³-Iodane | Iodine(III) | ArI(OCOR)₂ | Phenyliodine diacetate (PIDA) |
| λ³-Iodane | Iodine(III) | [Ar₂I]⁺X⁻ | Diphenyliodonium triflate |
| λ⁵-Iodane | Iodine(V) | ArIO₂ | 2-Iodoxybenzoic acid (IBX) |
Applications of Methyl 3 Bromo 2 Iodobenzoate in Advanced Chemical Synthesis
Building Blocks for Complex Organic Molecules
The presence of two different halogen atoms at specific positions on the aromatic ring of Methyl 3-bromo-2-iodobenzoate allows for selective and sequential reactions, making it an ideal precursor for a variety of complex organic structures.
Synthesis of Biaryl Systems and Fused Ring Structures
The synthesis of biaryl compounds is a cornerstone of modern organic chemistry, with these motifs being prevalent in pharmaceuticals, natural products, and functional materials. This compound is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl systems. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for stepwise functionalization. Typically, the more reactive C-I bond can be selectively coupled with an arylboronic acid, leaving the C-Br bond intact for subsequent transformations.
Furthermore, this compound is instrumental in the synthesis of fused ring structures through intramolecular biaryl coupling reactions. elsevierpure.comresearchgate.net The strategic positioning of the bromo and iodo substituents allows for palladium-catalyzed intramolecular cyclization, leading to the formation of complex polycyclic aromatic systems. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. elsevierpure.com
Precursors for Acetylene-Linked Diaryl Compounds
The Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful method for the formation of carbon-carbon bonds. organic-chemistry.orgresearchgate.netgelest.comorganic-chemistry.org this compound can serve as a precursor for the synthesis of acetylene-linked diaryl compounds. Similar to the Suzuki coupling, the higher reactivity of the C-I bond allows for a selective Sonogashira coupling with a terminal alkyne. The resulting bromo-alkynyl-benzoate can then undergo a second coupling reaction at the bromine position to introduce a different aryl group, leading to the formation of unsymmetrical diaryl acetylenes. These acetylene-linked compounds are of interest for their electronic properties and potential applications in materials science.
Utility in Medicinal Chemistry Research
The structural motifs accessible from this compound are frequently found in biologically active molecules. This makes the compound a valuable intermediate in the discovery and development of new therapeutic agents.
Intermediates in the Synthesis of Potential Bioactive Compounds (e.g., HIF-1 inhibitors, iGluR antagonists, hydrazide-hydrazones)
While direct synthesis of Hypoxia-Inducible Factor-1 (HIF-1) inhibitors and ionotropic glutamate (B1630785) receptor (iGluR) antagonists from this compound is not extensively documented in publicly available literature, its potential as a precursor is significant. The development of small molecule inhibitors targeting the HIF-1 pathway is a major focus in cancer research. nih.govnih.govresearchgate.netmdpi.commedchemexpress.com The biaryl and heterocyclic scaffolds that can be generated from this starting material are common features in known HIF-1 inhibitors.
In a more direct application, the ester functionality of this compound can be readily converted to a hydrazide. This hydrazide can then be condensed with various aldehydes or ketones to form hydrazide-hydrazone derivatives. nih.govresearchgate.netmdpi.comresearchgate.nethygeiajournal.com Research has shown that hydrazide-hydrazones derived from related bromo-iodobenzoic acids exhibit promising biological activities, including antimicrobial and anticancer properties. mdpi.com For example, a study on new hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid revealed their potential as cytotoxic agents against various cancer cell lines.
| Derivative | Starting Material | Biological Activity |
| Hydrazide-hydrazones | 5-bromo-2-iodobenzoic acid | Cytotoxicity against cancer cell lines |
Contributions to Materials Science
The unique electronic and structural features of molecules derived from this compound make it a compound of interest in the field of materials science.
Precursors for Organic Electronic Materials and Semiconductors
The development of novel organic semiconductors is crucial for advancements in flexible electronics, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). sigmaaldrich.comtohoku.ac.jpgoogle.com The conjugated systems, such as biaryls, fused aromatic rings, and diaryl acetylenes, that can be synthesized from this compound are fundamental components of many organic electronic materials. The ability to precisely control the molecular architecture through sequential cross-coupling reactions allows for the fine-tuning of the electronic properties of the resulting materials, such as their energy levels and charge transport characteristics. While specific examples detailing the use of this compound in the synthesis of high-performance organic semiconductors are emerging, its potential as a versatile building block in this field is clear.
Advanced Characterization and Computational Studies of Methyl 3 Bromo 2 Iodobenzoate
Application of Density Functional Theory (DFT) for Reaction Mechanism Prediction and Validation
Density Functional Theory (DFT) has emerged as a powerful computational tool in chemistry for investigating the electronic structure of molecules and predicting their reactivity. nih.govmdpi.com For a molecule such as Methyl 3-bromo-2-iodobenzoate, DFT calculations can provide significant insights into potential reaction mechanisms, transition states, and the thermodynamic feasibility of various transformations.
DFT methods are employed to model chemical processes like electrophilic aromatic substitution, nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions where this compound could act as a substrate. For instance, in a hypothetical electrophilic iodination or chlorination reaction, DFT can be used to calculate the structures of intermediate products (such as π- and σ-complexes) and the profiles of the free energy surfaces to determine the most likely reaction pathway. researchgate.net Quantum chemical calculations can elucidate the thermodynamics and mechanisms of such halogenation reactions on arenes. researchgate.net
Furthermore, DFT is instrumental in predicting the outcomes of complex reactions, such as 1,3-dipolar cycloadditions, by calculating the energy barriers of different potential pathways. mdpi.com By optimizing the geometries of reactants, transition states, and products, researchers can validate experimentally observed regioselectivity and stereoselectivity. mdpi.com For this compound, DFT could predict the relative reactivity of the C-Br and C-I bonds in coupling reactions, guiding synthetic strategy. The theory can also be combined with machine learning models to accurately predict the kinetics of reactions like nucleophilic aromatic substitution. chemistryworld.com
Below is a representative table illustrating the types of data that can be generated from DFT calculations for predicting molecular properties relevant to reactivity.
Table 1: Representative DFT-Calculated Properties for Aromatic Halides Note: This data is illustrative for halogenated aromatic compounds and not specific to this compound.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Bond Dissociation Energy (C-I) | Energy required to homolytically cleave the Carbon-Iodine bond. | ~55-65 kcal/mol |
| Bond Dissociation Energy (C-Br) | Energy required to homolytically cleave the Carbon-Bromine bond. | ~70-80 kcal/mol |
| Mulliken Atomic Charge on C1 | Calculated partial charge on the carbon atom of the ester group. | Varies with basis set |
| Mulliken Atomic Charge on C2 | Calculated partial charge on the carbon atom bonded to Iodine. | Varies with basis set |
| Activation Energy (Hypothetical SNAr) | The energy barrier for a nucleophilic substitution reaction. | ~20-30 kcal/mol |
Spectroscopic Techniques for Structural Confirmation and Purity Assessment
Spectroscopic analysis is indispensable for the structural elucidation and purity verification of synthesized compounds. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provides a detailed structural fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons. The aromatic region would feature three protons on the benzene (B151609) ring. Their chemical shifts and coupling patterns (multiplicity) would be influenced by the electronic effects of the bromo, iodo, and methyl ester substituents. The methyl group (-OCH₃) would appear as a singlet, typically in the range of 3.9 ppm. rsc.org
¹³C NMR: The carbon NMR spectrum would show eight distinct signals, corresponding to the six carbons of the aromatic ring, the carbonyl carbon of the ester, and the methyl carbon. The positions of the carbons bonded directly to the electronegative bromine and iodine atoms would be significantly shifted. For example, in related compounds like benzyl (B1604629) 3-iodobenzoate, the carbonyl carbon appears around 164.7 ppm, while aromatic carbons resonate between 93 and 142 ppm. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. Key absorption bands for this compound would include a strong C=O stretch for the ester group, typically found between 1720-1735 cm⁻¹. rsc.orglibretexts.org Other significant peaks would correspond to the C-O stretching of the ester, aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹), and aromatic C-H stretching (just above 3000 cm⁻¹). vscht.cz The vibrations corresponding to the C-Br and C-I bonds would appear in the fingerprint region at lower wavenumbers.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Feature | Predicted Position / Shift |
|---|---|---|
| ¹H NMR | Aromatic Protons (3H) | ~7.2 - 8.0 ppm (multiplets) |
| Methyl Protons (3H) | ~3.9 ppm (singlet) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~165 - 168 ppm |
| Aromatic Carbons (6C) | ~95 - 145 ppm | |
| Methyl Carbon (-OCH₃) | ~52 ppm | |
| IR | Aromatic C-H Stretch | ~3050 - 3100 cm⁻¹ |
| Alkyl C-H Stretch | ~2950 - 3000 cm⁻¹ | |
| Ester C=O Stretch | ~1725 - 1735 cm⁻¹ (Strong) | |
| Aromatic C=C Stretch | ~1570 & ~1470 cm⁻¹ |
Chromatographic Methodologies for Isolation and Analysis
Chromatographic techniques are essential for the separation, purification, and analytical assessment of organic compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a highly effective method for analyzing the purity of this compound and monitoring reaction progress. upb.ro In a typical setup, a nonpolar stationary phase (e.g., C18-modified silica) is used with a polar mobile phase. thaiscience.info A gradient elution system, often using a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, allows for the efficient separation of the target compound from starting materials, byproducts, and other impurities. thaiscience.info Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring of the compound absorbs UV light. upb.ro
Gas Chromatography (GC): GC is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a column containing a stationary phase. While highly polar compounds like benzoic acid may require derivatization to prevent peak tailing, the methyl ester form of this compound is generally suitable for direct GC analysis. researchgate.net A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with GC-MS providing both quantitative data and structural information from the mass fragmentation pattern.
Table 3: Representative Chromatographic Conditions for Analysis
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| RP-HPLC | C18 (Octadecylsilyl) | Acetonitrile / Water (Gradient) | UV-Vis (e.g., 230-254 nm) |
| GC | 5% Phenyl Polysiloxane | Helium or Nitrogen | Flame Ionization (FID) or Mass Spectrometry (MS) |
Emerging Research Directions and Future Prospects for Methyl 3 Bromo 2 Iodobenzoate
Development of Novel Synthetic Strategies for Regiocontrol
The precise installation of substituents on the benzene (B151609) ring is a cornerstone of modern organic synthesis. For molecules like methyl 3-bromo-2-iodobenzoate, achieving regiocontrol during synthesis is paramount. Traditional methods often yield mixtures of isomers, necessitating challenging purification steps. Current research is therefore intensely focused on developing novel strategies that offer high regioselectivity.
A key challenge lies in the selective introduction of the iodine atom at the C2 position of a 3-bromobenzoate precursor. Recent advancements in transition-metal-catalyzed C-H activation and functionalization have provided powerful tools to address this. Researchers are exploring iridium- and palladium-catalyzed ortho-iodination of benzoic acid derivatives. These methods utilize a directing group, in this case, the carboxylic acid or its ester, to guide the catalyst to the adjacent C-H bond for selective iodination. This approach allows for the direct and highly regioselective synthesis of 2-iodo-3-bromobenzoic acid, which can then be esterified to yield the target molecule.
Furthermore, studies on the ortho-iodination of benzoic acids in aqueous media are paving the way for more environmentally friendly synthetic routes. These reactions can proceed with high conversion rates and selectivity, avoiding the use of hazardous organic solvents. The choice of catalyst, oxidant, and additives is crucial for optimizing the reaction conditions and preventing the formation of di-iodinated byproducts.
Table 1: Comparison of Catalytic Systems for Ortho-Iodination of Benzoic Acid Derivatives
| Catalyst System | Key Features | Potential Advantages |
| Iridium-based catalysts | Mild reaction conditions, high selectivity for mono-iodination. | High functional group tolerance, can be performed at room temperature without an inert atmosphere. |
| Palladium-based catalysts | Effective for C-H activation, can be performed in aqueous media. | Potential for greener synthesis, utilizes a more common transition metal. |
Exploration of Novel Catalytic Systems and Reaction Conditions
The synthetic utility of this compound lies in the differential reactivity of its carbon-bromine (C-Br) and carbon-iodine (C-I) bonds. The C-I bond is generally more reactive in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings. This chemoselectivity allows for the sequential and site-specific introduction of different functional groups.
Current research is focused on developing novel catalytic systems that enhance this selectivity and expand the scope of possible transformations. For instance, palladium catalysts with specifically designed N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands are being investigated to achieve high yields and turnover numbers in cross-coupling reactions of dihalogenated substrates. These advanced catalysts can operate under milder conditions and tolerate a wider range of functional groups.
Moreover, the exploration of dual-catalyst systems is a promising avenue. For example, a combination of a palladium catalyst for C-I bond activation and a nickel catalyst for C-Br bond activation could enable one-pot, sequential cross-coupling reactions, significantly improving synthetic efficiency. Microwave-assisted synthesis is also being explored to accelerate these reactions, often leading to higher yields and shorter reaction times. researchgate.net
Expanding the Scope of Applications in Chemical Biology and Advanced Materials
While specific applications of this compound are still in the early stages of exploration, its structural motifs are present in molecules with significant potential in chemical biology and materials science. As a versatile building block, it can serve as a precursor to a wide array of more complex structures.
In Chemical Biology:
Dihalogenated aromatic compounds are valuable scaffolds in drug discovery and for the synthesis of bioactive heterocycles. The ability to selectively functionalize the two halogen positions of this compound makes it an attractive starting material for generating libraries of compounds for biological screening. For example, it could be used in the synthesis of novel inhibitors of enzymes or as a core structure for the development of molecular probes to study biological processes. The introduction of different substituents via cross-coupling reactions allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
In Advanced Materials:
The synthesis of functional organic materials, such as organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals, often relies on the precise construction of conjugated aromatic systems. researchgate.netjmaterenvironsci.comfrontiersin.orgnih.govscispace.commdpi.comdoabooks.org this compound can serve as a key intermediate in the synthesis of the organic molecules used in these materials. researchgate.netjmaterenvironsci.comfrontiersin.orgnih.govscispace.commdpi.comdoabooks.org For instance, sequential cross-coupling reactions can be employed to build up complex conjugated structures with tailored photophysical and electronic properties. The bromo and iodo substituents provide orthogonal handles for introducing different aromatic or heteroaromatic units, which is crucial for tuning the emission color and efficiency of OLEDs or modifying the conductivity of polymers.
Sustainable and Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. For the synthesis and application of this compound, several sustainable approaches are being investigated.
One key area of focus is the use of biocatalysis. Halogenase enzymes, for instance, can catalyze the selective halogenation of aromatic compounds under mild, aqueous conditions, offering a potentially greener alternative to traditional chemical methods that often require harsh reagents and generate significant waste. researchgate.net While the direct enzymatic synthesis of this compound has not yet been reported, the development of engineered halogenases with tailored substrate specificity and regioselectivity is a promising future direction. researchgate.net
Another green approach is the implementation of solvent-free or "on-water" synthesis conditions. Research has shown that certain organic reactions, including the synthesis of esters and some cross-coupling reactions, can be performed efficiently in the absence of organic solvents or in aqueous media. These methods reduce the environmental impact associated with the use and disposal of volatile organic compounds.
Q & A
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and ester methyl groups (δ 3.8–4.0 ppm). Iodine’s electron-withdrawing effect deshields adjacent carbons .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 340.94) and isotopic patterns for Br/I .
- IR Spectroscopy : Detect ester carbonyl stretches (~1720 cm⁻¹) and C-Br/C-I vibrations (500–600 cm⁻¹) .
Advanced: How can computational modeling predict regioselectivity in substitution reactions involving this compound?
Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density and frontier molecular orbitals to predict reactive sites:
- Iodine Site : Lower LUMO energy favors nucleophilic attack.
- Bromine Site : Higher steric hindrance may reduce reactivity .
Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots) to refine models .
Advanced: What strategies resolve contradictions in reported yields for Sonogashira couplings using this compound?
Methodological Answer :
Discrepancies often arise from:
- Catalyst Loading : Overly high Pd concentrations may deactivate the catalyst. Optimize at 1–5 mol% .
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates, but avoid moisture-sensitive conditions.
- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., dehalogenated esters) and adjust reaction parameters .
Advanced: How do steric and electronic effects of substituents impact the compound’s utility in multi-step syntheses?
Q. Methodological Answer :
- Steric Effects : The ortho-iodine group hinders electrophilic substitution, directing reactions to the para-bromine position .
- Electronic Effects : Electron-withdrawing halogens activate the ring for nucleophilic aromatic substitution (e.g., with amines or thiols) .
Case Study : In pharmaceutical intermediates, sequential coupling (iodine first, bromine second) enables modular synthesis of polyfunctionalized aromatics .
Advanced: What purification techniques are optimal for isolating this compound from reaction mixtures?
Q. Methodological Answer :
- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (10:1 to 5:1) to separate halogenated byproducts .
- Recrystallization : Dissolve in hot ethanol and cool slowly to obtain high-purity crystals (mp 90–95°C) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water eluents resolve polar impurities .
Advanced: How is this compound utilized in synthesizing bioactive molecules?
Methodological Answer :
The compound serves as a precursor in:
- Anticancer Agents : Coupling with arylboronic acids generates biaryl motifs for kinase inhibitors .
- Antimicrobials : Iodine substitution with heterocycles (e.g., pyridines) enhances target binding .
Experimental Design : Screen derivatives using SAR studies and molecular docking to optimize bioactivity .
Advanced: What are the challenges in scaling up this compound synthesis for academic research?
Q. Methodological Answer :
- Cost of Halogens : Optimize iodine stoichiometry to minimize waste.
- Safety : Use Schlenk lines for air-sensitive steps (e.g., Pd couplings) and avoid exothermic halogenation .
- Yield Optimization : Employ flow chemistry for controlled mixing and heat dissipation in large batches .
Advanced: How can researchers address discrepancies in melting points reported for this compound?
Methodological Answer :
Variations (e.g., 90–95°C vs. 85–90°C) may stem from:
- Polymorphism : Recrystallize from different solvents (ethanol vs. acetone) to isolate stable forms .
- Impurities : Use DSC/TGA to confirm purity and detect solvates .
Best Practice : Report solvent and heating rate in experimental procedures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
